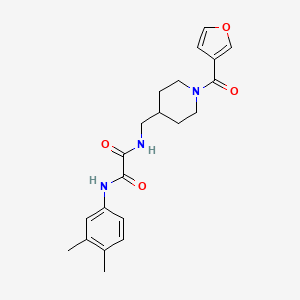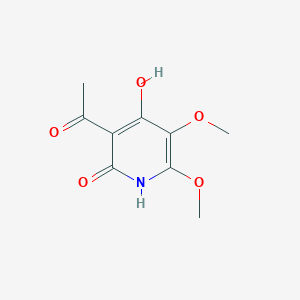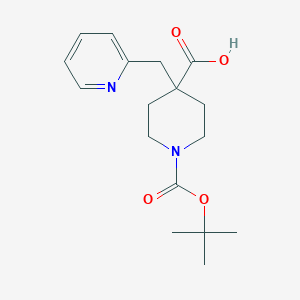
1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Chemistry
1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid is a chemical compound with potential applications in the synthesis of central nervous system (CNS) acting drugs. Heterocycles, such as pyridine and piperidine derivatives, have been identified as functional chemical groups that may serve as lead molecules for the synthesis of compounds with CNS activity. This compound, by virtue of containing both pyridine and piperidine moieties, could be of interest in medicinal chemistry for the development of novel therapeutic agents (Saganuwan, 2017).
Synthesis of N-Heterocycles
The compound also finds relevance in the synthesis of N-heterocycles, which are structural motifs present in many natural products and therapeutically relevant compounds. The tert-butoxycarbonyl group, a common protective group in organic synthesis, allows for selective reactions to be carried out on the molecule. This attribute is crucial for the stereoselective synthesis of amines and their derivatives, making it a valuable building block in the development of diverse piperidines, pyrrolidines, azetidines, and their fused derivatives (Philip et al., 2020).
Potential in Biological Applications
Furthermore, the structural features of 1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid suggest its potential utility in the synthesis of biologically active compounds. Carboxylic acids and their derivatives play a significant role in pharmaceutical chemistry due to their presence in a wide range of bioactive molecules. This compound could be employed as a precursor in the synthesis of molecules with antioxidant, anticancer, antimicrobial, and antibacterial properties, reflecting its potential in contributing to the discovery of new drugs and therapeutic agents (Dembitsky, 2006).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability, and any safety precautions that should be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications for the compound.
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-10-7-17(8-11-19,14(20)21)12-13-6-4-5-9-18-13/h4-6,9H,7-8,10-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDJEFJECUTYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

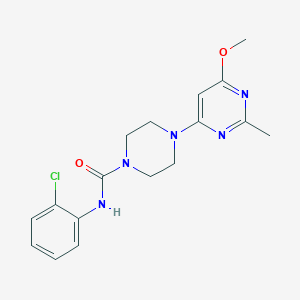

![2-[8-(Cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B2858459.png)

![3-[(4-methylphenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide](/img/structure/B2858462.png)
![6-fluoro-3-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}quinazolin-4(3H)-one](/img/structure/B2858464.png)
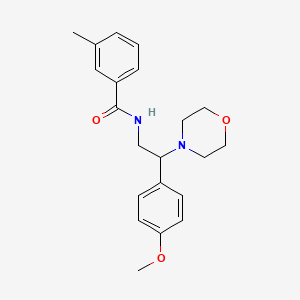
![7-Fluoro-3-[[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2858467.png)
![5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2858469.png)
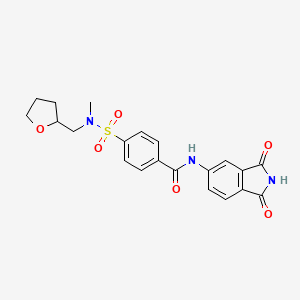
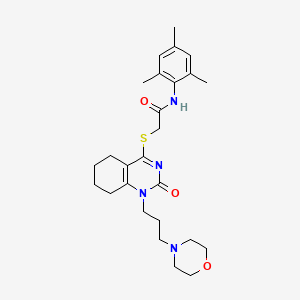
![5-benzyl-2-(2-chloro-4-fluorobenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2858475.png)
